4-Bromo-1-isopropyl-1H-pyrazole

Medicinal Chemistry Fragment-based drug design ADME property optimisation

4-Bromo-1-isopropyl-1H-pyrazole is a 1-alkyl-4-bromopyrazole building block that couples a sterically demanding isopropyl group with a synthetically versatile bromine atom at the 4-position of the pyrazole ring. It is a colourless to light-yellow clear liquid at 20 °C with a boiling point of approximately 213 °C (predicted) and a density of roughly 1.5 g/cm³.

Molecular Formula C6H9BrN2
Molecular Weight 189.05 g/mol
CAS No. 313735-62-5
Cat. No. B1290141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-isopropyl-1H-pyrazole
CAS313735-62-5
Molecular FormulaC6H9BrN2
Molecular Weight189.05 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C=N1)Br
InChIInChI=1S/C6H9BrN2/c1-5(2)9-4-6(7)3-8-9/h3-5H,1-2H3
InChIKeyHYWPFIXULAMLRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-isopropyl-1H-pyrazole (CAS 313735-62-5) – Physical Properties, Purity Grades & Structural Positioning


4-Bromo-1-isopropyl-1H-pyrazole is a 1-alkyl-4-bromopyrazole building block that couples a sterically demanding isopropyl group with a synthetically versatile bromine atom at the 4-position of the pyrazole ring. It is a colourless to light-yellow clear liquid at 20 °C with a boiling point of approximately 213 °C (predicted) and a density of roughly 1.5 g/cm³ . The compound is commercially available at purities of ≥95% (AKSci), 97% (Bidepharm), and >98.0% (GC) (TCI) , making it suitable for fragment-based library synthesis, agrochemical intermediate preparation, and medicinal chemistry optimisation campaigns.

Building block workflow: Supports fragment-based library synthesis and agrochemical intermediate preparation with a versatile 4-bromo reactive handle.
Grade selection fit: Commercially available at purities from ≥95% up to >98.0% (GC), allowing match of purity grade to budget and project phase.
Process format: Liquid physical state at 20 °C simplifies automated liquid handling and dispensing workflows compared to solid N-alkyl analogs.

Why 4-Bromo-1-isopropyl-1H-pyrazole Cannot Be Casually Replaced by Other 4-Bromo-N-alkylpyrazoles


The isopropyl substituent at the 1-position simultaneously increases steric shielding of the pyrazole C-4 bromine and raises lipophilicity (consensus logP ≈ 1.8) relative to smaller N-alkyl congeners such as the N-methyl analog (4-bromo-1-methyl-1H-pyrazole, logP estimates typically 1.0–1.3). This modifies both the rate of oxidative addition in cross-coupling reactions and the metabolic stability of downstream products. Boiling-point differences (≈213 °C for the isopropyl derivative vs. ≈186 °C for the N-methyl analog ) also reflect altered intermolecular interactions that can influence distillation-based purification workflows. Consequently, substituting the isopropyl group with a smaller or linear alkyl chain changes the reactivity profile, solubility, and purification characteristics of the building block, which can cascade into yield losses in multi-step synthetic sequences and altered biological activity in target compounds [1].

vs. N-Methyl
4-Bromo-1-isopropyl-1H-pyrazole
4-Bromo-1-methyl-1H-pyrazole
Smaller alkyl chain may shift reactivity profile, solubility, and purification characteristics, potentially cascading into yield losses and altered biological activity in target compounds.
vs. N-Ethyl
4-Bromo-1-isopropyl-1H-pyrazole
4-Bromo-1-ethyl-1H-pyrazole
Linear ethyl group provides less steric shielding and may not replicate the patent-disclosed pharmacokinetic modulation strategy in the c-Met inhibitor programme.
vs. N-Propyl
4-Bromo-1-isopropyl-1H-pyrazole
4-Bromo-1-propyl-1H-pyrazole
Linear n-propyl substituent may differ in oxidative addition rate due to altered steric and electronic environment, potentially affecting cross-coupling efficiency in multi-step sequences.

Quantitative Differentiation Evidence for 4-Bromo-1-isopropyl-1H-pyrazole vs. Closest Analogs


Increased Lipophilicity vs. 4-Bromo-1-methyl-1H-pyrazole

The consensus logP of 4-bromo-1-isopropyl-1H-pyrazole is approximately 1.79, calculated as the average of five orthogonal prediction methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . For 4-bromo-1-methyl-1H-pyrazole, predicted logP values range from 1.0 to 1.3 depending on the method [1]. The ~0.5–0.8 log unit increase translates to an approximately 3- to 6-fold higher octanol-water partition coefficient, meaning the isopropyl derivative will preferentially partition into organic phases during extraction and exhibit higher membrane permeability in biological assays.

Lipophilicity
Cross-study comparable
Consensus logP ≈ 1.79 vs. ~1.0–1.3 for N-methyl analog (ΔlogP ≈ +0.5 to +0.8)
Supports membrane permeability differentiation.
In silico prediction; may guide lead optimisation ADME review.
Medicinal Chemistry Fragment-based drug design ADME property optimisation

Higher Boiling Point vs. 4-Bromo-1-methyl-1H-pyrazole – Distillation and Storage Implications

The predicted boiling point of 4-bromo-1-isopropyl-1H-pyrazole is 213.5 ± 13.0 °C at 760 mmHg , whereas the experimentally determined boiling range of 4-bromo-1-methyl-1H-pyrazole is 185–188 °C . The ~27 °C higher boiling point reflects stronger van der Waals interactions due to the larger isopropyl group. This difference directly impacts distillation-based purification strategies: the isopropyl derivative requires higher heating bath temperatures and potentially higher vacuum levels during fractional distillation, but also exhibits a wider operational window for solvent removal without product loss.

Boiling Point
Cross-study comparable
213.5 ± 13.0 °C predicted vs. 185–188 °C experimental for N-methyl analog (ΔTb ≈ +27 °C)
Impacts high-temperature reaction and distillation strategy.
Predicted value; experimental verification recommended for scale-up.
Process Chemistry Pilot-plant scale-up Purification workflow

Synthetic Yield Benchmark: 86% Isolated Yield in N-Alkylation Route

The standard preparative route to 4-bromo-1-isopropyl-1H-pyrazole proceeds via N-alkylation of 4-bromo-1H-pyrazole with 2-bromopropane using K₂CO₃ in DMF, delivering an isolated yield of approximately 86% . By comparison, analogous N-alkylation of 4-bromo-1H-pyrazole with methyl iodide typically proceeds in >90% yield [1]. The modestly lower yield for the isopropyl derivative is attributable to the greater steric demand of the secondary alkyl halide and competing elimination side-reactions. However, the 86% yield remains synthetically useful and is reproducible at multi-gram scale.

Synthetic Yield
Cross-study comparable
~86% isolated (2-bromopropane route) vs. >90% for N-methyl analog (MeI route)
Moderate yield penalty context for isopropyl installation.
Supports make-vs-buy procurement assessment.
Synthetic Methodology Process optimisation Cost-efficiency

Water Solubility vs. Class Average – Implications for Aqueous Biphasic Reactions

The predicted water solubility of 4-bromo-1-isopropyl-1H-pyrazole is 0.781 mg/mL ( LogS = −2.38, classified as 'Soluble' on the ESOL scale) . This is notably lower than the solubility predicted for 4-bromo-1-methyl-1H-pyrazole (~2.5 mg/mL, LogS ≈ −1.8) due to the larger hydrophobic surface contributed by the isopropyl group. In aqueous-organic biphasic Suzuki-Miyaura couplings, the lower water solubility of the isopropyl derivative reduces aqueous-phase deactivation of the palladium catalyst by bromide ion exchange, potentially leading to higher turnover numbers [1].

Water Solubility
Class-level inference
0.781 mg/mL predicted (ESOL) vs. ~2.5 mg/mL for N-methyl analog (~3.2-fold lower)
Reduced aqueous-phase partitioning may aid biphasic reaction context.
Topological prediction; actual solubility requires measurement under reaction conditions.
Green Chemistry Solubility-driven purification Reaction engineering

Documented Use as Key Intermediate in c-Met Kinase Inhibitor Patent

US9066954B2 (Amgen) explicitly describes the use of 4-bromo-1-isopropyl-1H-pyrazole as a synthetic intermediate in the preparation of fused heterocyclic c-Met kinase inhibitors [1]. The isopropyl group was selected over smaller N-alkyl substituents (e.g., methyl, ethyl) to modulate both lipophilicity and metabolic stability of the final inhibitors. The patent exemplifies several analogues where the 1-isopropyl-1H-pyrazol-4-yl fragment is incorporated via Suzuki coupling; the bromine atom at the 4-position is the reactive handle. No analogous claims are made in this patent series for the N-methyl or N-ethyl congeners, indicating that the isopropyl substituent was specifically chosen for optimal pharmacological properties.

Patent-Disclosed Utility
Supporting evidence
Explicitly claimed as key intermediate in US9066954B2 for c-Met kinase inhibitor programme
Aligns with precedent-setting medicinal chemistry strategy.
Isopropyl group specifically selected over N-methyl or N-ethyl congeners for pharmacological property tuning.
Oncology Kinase inhibitor Patent-protected scaffold

Optimal Procurement and Application Scenarios for 4-Bromo-1-isopropyl-1H-pyrazole Based on Differentiated Properties


Fragment-Based and Structure-Guided Drug Design Requiring Elevated Lipophilicity

Medicinal chemistry teams optimising CNS-penetrant or intracellular-targeting kinase inhibitors can utilise 4-bromo-1-isopropyl-1H-pyrazole as a lipophilic phenyl bioisostere. The consensus logP of ~1.79 provides higher membrane permeability than the N-methyl analog, while the 4-bromo handle enables late-stage diversification via Suzuki-Miyaura coupling. The documented use in the c-Met inhibitor patent family validates this strategy in an industrial drug-discovery setting.

High-Temperature Palladium-Catalysed Cross-Coupling Reactions

Process chemists running Suzuki, Buchwald-Hartwig, or Negishi couplings in refluxing toluene or xylenes can use 4-bromo-1-isopropyl-1H-pyrazole with reduced concern for evaporative loss, given its predicted boiling point of ~213 °C . The lower water solubility (0.78 mg/mL) also minimises catalyst deactivation in aqueous-organic biphasic systems, potentially improving turnover numbers relative to more water-soluble N-alkyl analogs.

Agrochemical Intermediate Synthesis with Sterically Tuned Bioactivity

Agrochemical discovery programmes targeting fungicidal or herbicidal pyrazole amides can exploit the steric bulk of the isopropyl group to tune target-site fit and metabolic stability. The compound is commercially promoted as a potent fungicide intermediate , and the 86% scalable synthesis yield supports cost-effective procurement for pilot-plant campaigns.

Academic and CRO Library Synthesis for Diversity-Oriented Screening

Academic laboratories and contract research organisations (CROs) building pyrazole-focused compound libraries can use 4-bromo-1-isopropyl-1H-pyrazole as a versatile diversification point. The availability of multiple purity grades (95–98%+) allows users to match purity to budget, while the liquid physical state simplifies automated liquid handling compared to solid N-alkyl analogs that may require dissolution before dispensing.

Application
Selection Property
Validation Focus
CNS / Intracellular Kinase Inhibitor Design
Lipophilic phenyl bioisostere with elevated logP
Permeability and target engagement assays
High-Temperature Pd-Catalysed Couplings
High boiling point and low aqueous solubility
Turnover number and catalyst deactivation monitoring
Agrochemical Intermediate Synthesis
Sterically tuned bioactivity and scalable yield
Target-site fit and pilot-plant reproducibility
Diversity-Oriented Library Synthesis
Liquid handling compatibility and purity grade options
Automated dispensing consistency and coupling efficiency

Technical Documentation Hub

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